7-氟吲哚

概述

描述

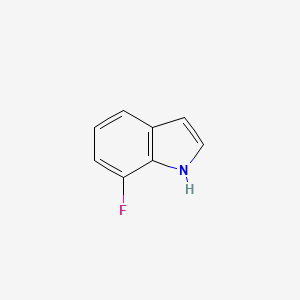

7-Fluoroindole is a type of indole compound that has been used in scientific research for decades. It is a heterocyclic aromatic compound that is composed of a benzene ring fused to an indole ring. 7-Fluoroindole has been widely studied due to its pharmacological and biological properties. It has been used in research for its ability to modulate the activity of enzymes, receptors, and transporters. In addition, 7-Fluoroindole has been used in research to study the effects of various drugs and compounds on biological systems.

科学研究应用

抗假单胞菌毒力化合物

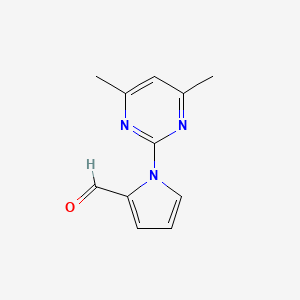

已确定7-氟吲哚(7FI)是一种抑制假单胞菌生物膜形成和血液溶血的化合物,而不抑制游离假单胞菌细胞生长的化合物。它还减少了孤立感应调控的毒力因子的产生,并抑制了假单胞菌的蔓延运动、蛋白酶活性和聚合物基质的产生。与天然吲哚化合物不同,7FI不会增加抗生素抗性,因此可能成为用于抗假单胞菌感染的抗毒力方法的候选物 (Lee et al., 2012)。

理解非辐射过程

已研究了7-氟吲哚的紫外-可见吸收光谱和发射峰,显示它与吲哚相比显著猝灭荧光信号。通过重建势能面和确定圆锥交叉点,揭示了单个吲哚上的氟取代导致出现几个可访问的低能量圆锥交叉,引起快速的非辐射衰减。这项研究提供了关于Ind和7F-Ind的非辐射过程的见解 (Ghosh et al., 2022)。

用于水合的荧光探针

衍生物7-氰吲哚已被用作对水合作为敏感的荧光探针。其荧光特性,包括强度、峰波长和寿命,取决于各种水-有机溶剂混合物中的水量。这种应用在监测涉及脱水或水合的生物和化学过程中很有用 (Mukherjee et al., 2018)。

用于电化学储能的氟聚合物

氟取代的共轭聚吲哚,如聚(5-氟吲哚),已被开发为高性能储能材料。它表现出高比电容、良好的循环稳定性和缓慢的自放电行为,使其成为超级电容器应用的有前途的材料 (Wang et al., 2019)。

髓过氧化物酶抑制剂

已确定氟吲哚衍生物是强效的髓过氧化物酶抑制剂,这是药物设计中的一个靶点,因为它在先天免疫和炎症性疾病中起作用。一种特定的氟吲哚化合物表现出对MPO活性的高抑制作用,同时对5-羟色胺再摄取转运体的影响很小 (Soubhye et al., 2013)。

作用机制

Target of Action

7-Fluoroindole primarily targets cancer cells and bacterial cells. It has shown promising cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines . In addition, it has been identified as an antivirulence compound against the opportunistic human pathogen Pseudomonas aeruginosa .

Mode of Action

7-Fluoroindole interacts with its targets by inhibiting biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It also reduces the production of quorum-sensing (QS)-regulated virulence factors . In cancer cells, the mechanism of action involves the induction of cell death by apoptosis .

Biochemical Pathways

7-Fluoroindole affects the biochemical pathways involved in the production of virulence factors in P. aeruginosa. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .

Pharmacokinetics

Escherichia coli has been shown to metabolically adapt to 7-Fluoroindole, converting it into the corresponding amino acid (7-fluorotryptophan) and incorporating it into the proteome at tryptophan sites . This suggests that 7-Fluoroindole may have good bioavailability in microbial systems.

Result of Action

The action of 7-Fluoroindole results in reduced virulence of P. aeruginosa and cytotoxicity in cancer cells. It inhibits biofilm formation and blood hemolysis, leading to a decrease in the pathogenicity of P. aeruginosa . In cancer cells, it induces apoptosis, leading to cell death .

Action Environment

The action of 7-Fluoroindole can be influenced by environmental factors. For instance, the presence of fluorinated indole analogs in the growth medium of E. coli led to microbial adaptation and growth on monofluorinated indoles . This suggests that the presence of similar compounds in the environment could potentially influence the action, efficacy, and stability of 7-Fluoroindole.

安全和危害

未来方向

The successful adaptation of Escherichia coli to utilize 7-fluoroindole for growth through ALE experiments establishes a strong foundation for further exploration of the mechanisms underlying fluorine-based life . This is a significant step towards understanding how a formerly stressor (fluorinated indole) can become a vital nutrient .

生化分析

Biochemical Properties

7-Fluoroindole interacts with various enzymes, proteins, and other biomolecules, significantly influencing biochemical reactions. For instance, it has been found to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density, and 7-Fluoroindole’s interference can suppress the production of virulence factors, biofilm formation, and motility .

Cellular Effects

7-Fluoroindole has profound effects on various types of cells and cellular processes. It inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic Pseudomonas aeruginosa cells . It also markedly reduces the production of QS-regulated virulence factors . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 7-Fluoroindole exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, in Escherichia coli, 7-Fluoroindole is converted into the corresponding amino acid (7-fluorotryptophan) and incorporated into the proteome at tryptophan sites .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 7-Fluoroindole can change. While specific data on 7-Fluoroindole’s stability, degradation, and long-term effects on cellular function are limited, studies have shown that E. coli can adapt to utilize 7-Fluoroindole for growth .

Metabolic Pathways

7-Fluoroindole is involved in several metabolic pathways. In E. coli, it is converted into 7-fluorotryptophan, which is then incorporated into the proteome at tryptophan sites . This process involves various enzymes and cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 7-Fluoroindole within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for 7-Fluoroindole have not been identified, its conversion into 7-fluorotryptophan and incorporation into proteins suggest that it may be distributed throughout the cell .

Subcellular Localization

Given that it is converted into 7-fluorotryptophan and incorporated into proteins, it is likely that its localization is widespread and depends on the localization of the proteins in which it is incorporated .

属性

IUPAC Name |

7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONKJZDHGCMRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379062 | |

| Record name | 7-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387-44-0 | |

| Record name | 7-Fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)

![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)